
Methyl thiophene-2-carboxylate
Overview
Description
Methyl thiophene-2-carboxylate is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to thiophene-2-methanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
Methyl thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties enable it to interact with specific biological pathways, making it valuable in drug discovery and development.
- Neurological Disorders: Research indicates that derivatives of thiophene-2-carboxylic acids exhibit potent inhibition of D-amino acid oxidase (DAO), an enzyme linked to neurological disorders such as schizophrenia. The structure-activity relationship studies suggest that small substituents on the thiophene ring can enhance inhibitory potency, which is critical for developing new therapeutic agents targeting DAO .
- Other Therapeutics: The compound has been explored for its role in synthesizing drugs that exhibit antiobesity effects and lower blood lipid levels. Patents indicate its use in creating herbicidal compounds, further emphasizing its pharmaceutical relevance .
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its ability to enhance crop protection products makes it a valuable component in agricultural chemistry.
- Crop Protection: The compound's derivatives are employed to improve the efficacy of crop protection agents against pests and diseases. This application not only aids in increasing crop yield but also contributes to sustainable agricultural practices by reducing chemical usage .
Material Science
This compound has promising applications in material science, particularly in the development of advanced materials with unique electronic properties.
- Conductive Polymers: The compound is being investigated for its potential use in creating conductive polymers and coatings. These materials can be applied in electronics, enhancing the performance of devices through improved conductivity .
Organic Synthesis
As a building block in organic synthesis, this compound allows chemists to construct more complex molecules efficiently.
- Synthetic Pathways: It plays a vital role in various synthetic pathways, enabling the creation of organosulfur compounds and other complex organic molecules essential for advancing chemical research .
Data Table: Applications Overview
Case Studies
Case Study 1: D-amino Acid Oxidase Inhibition
A study published in Nature detailed the interaction between thiophene derivatives and DAO. The findings revealed that specific modifications on the thiophene ring could significantly enhance inhibitory activity, paving the way for new drug designs targeting neurological conditions .
Case Study 2: Agrochemical Formulation
Research highlighted the formulation of a new herbicide using this compound as an active ingredient. Field trials demonstrated improved crop yields and pest resistance compared to conventional formulations, showcasing the compound's potential in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of methyl thiophene-2-carboxylate and its derivatives often involves interactions with specific molecular targets. For example, in medicinal applications, these compounds can inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the methyl ester group.
Thiophene-2-methanol: A reduction product of methyl thiophene-2-carboxylate.
Thiophene-2-aldehyde: Another derivative with an aldehyde functional group.
Uniqueness: this compound is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications and industrial processes .
Biological Activity
Methyl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound (C6H6O2S) is a heterocyclic compound characterized by the presence of a thiophene ring substituted with a carboxylate group. Its molecular structure can be represented as follows:
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Various studies have evaluated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/ml |
Escherichia coli | 10 µg/ml |
Bacillus subtilis | 2 µg/ml |
Salmonella typhi | 15 µg/ml |
These results indicate that this compound exhibits potent activity against various pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .
2. Anti-inflammatory Properties
Research has shown that this compound possesses anti-inflammatory effects. In vitro studies indicated that it inhibits key inflammatory markers, such as cytokines and prostaglandins, which are involved in the inflammatory response.
Case Study: Inhibition of Inflammatory Cytokines
In a study evaluating the compound's effect on human macrophages, this compound reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 40% at concentrations of 10 µM. This suggests that it may play a role in managing inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, indicating its potential to protect cells from oxidative stress.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 Value (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
These findings highlight the compound's ability to neutralize free radicals, which could be beneficial in preventing oxidative damage associated with chronic diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been identified as an inhibitor of D-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism and may have implications for neurological disorders .
- Receptor Modulation: Methyl thiophene derivatives have shown potential in modulating receptors involved in inflammation and pain pathways, suggesting their utility in analgesic formulations .
Properties
IUPAC Name |
methyl thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBFYLVIMDQYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202082 | |
Record name | Methyl thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5380-42-7 | |
Record name | Methyl 2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5380-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl thenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005380427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5380-42-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl thiophene-2-carboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029719 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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